N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
Description
This compound (hereafter referred to as Compound A) is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-(3,4-dimethylphenyl) substituent at position 1 of the pyrazolo-pyrimidine core.
- A 4-oxo group at position 2.
- A 2-(4-methoxyphenyl)acetamide moiety at position 4.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-7-17(10-15(14)2)27-21-19(12-24-27)22(29)26(13-23-21)25-20(28)11-16-5-8-18(30-3)9-6-16/h4-10,12-13H,11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPWFGMRPNVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The compound's structure can be summarized by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 378.43 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 378.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound interacts with various molecular targets involved in cancer cell proliferation and apoptosis. It has been shown to induce cell cycle arrest and increase apoptosis in cancer cell lines such as HeLa and HL60.
- Case Study : In a study conducted by the National Cancer Institute (NCI), derivatives similar to this compound demonstrated broad-spectrum anticancer activity against multiple cancer types. For example, a related compound showed an IC of 0.0034 μM against PI3Kδ, indicating potent inhibition of this pathway crucial for cancer cell survival .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines are also noted for their anti-inflammatory effects:
- Research Findings : Compounds in this category have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models. One study reported that certain derivatives exhibited IC values comparable to standard anti-inflammatory drugs like diclofenac .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, this compound may exhibit additional biological activities:
- Antimicrobial Properties : Pyrazolo derivatives have shown efficacy against various bacterial strains.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can protect cells from oxidative stress .
Table 2: Summary of Biological Activities
The precise mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Apoptosis Induction : By modulating Bcl-2 family proteins and caspases, it triggers programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancerous cells, preventing their proliferation.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a valuable building block in organic synthesis for creating more complex molecules.
- Reference Compound : It is used as a reference in analytical studies to understand reaction mechanisms and properties of similar compounds.
Biology
- Biological Activity : N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide exhibits significant biological activities such as anticancer and anti-inflammatory effects. Its ability to interact with various biological targets makes it a candidate for further research into cellular processes and signaling pathways.
Medicine
- Anticancer Potential : The compound has been investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Applications : Studies suggest it may also possess anti-inflammatory properties that could be harnessed in treating related diseases.
Industry
- Antimicrobial Agent : Its antimicrobial properties make it suitable for developing new agents in industrial applications such as pharmaceuticals and agriculture.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values lower than existing treatments. |
| Study 2 | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models when treated with the compound. |
| Study 3 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
These findings indicate that the compound not only has potential therapeutic applications but also serves as a template for developing new drugs targeting specific diseases.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Compound A’s 3,4-dimethylphenyl and 4-methoxyphenyl groups contribute to higher lipophilicity compared to analogs with fluorophenyl () or phenoxyacetamide (–19) . Halogenated analogs () exhibit enhanced metabolic stability but may suffer from reduced solubility .
Hydrogen Bonding and Solubility: The acetamide group in Compound A and supports hydrogen bonding, which could enhance target binding but may be offset by bulky substituents . Phenoxy analogs (–19) lack the amide proton, reducing hydrogen bonding capacity but improving solubility .
Synthetic Accessibility :
- highlights the use of α-chloroacetamides to introduce the acetamide group, suggesting Compound A could be synthesized via similar routes .
- Suzuki-Miyaura coupling (implied in ) is a plausible method for attaching aryl groups to the pyrazolo-pyrimidine core .
The 4-methoxy group in Compound A donates electron density, whereas fluorine () withdraws electrons, altering charge distribution at the binding site .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted method involves reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form a pyrazole intermediate. Subsequent cyclization with formamide at 120–140°C for 6–8 hours yields the pyrazolo[3,4-d]pyrimidin-4-one scaffold. This step achieves a 70–85% yield, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Solvent | Formamide |
| Yield | 70–85% |
Chlorination and Functionalization
Alternative routes utilize chlorination of preformed pyrimidine intermediates. For example, treating 4-hydroxypyrazolo[3,4-d]pyrimidine with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine atom at position 4, enhancing reactivity for subsequent substitutions. This method is less common due to handling challenges with POCl₃ but offers higher regioselectivity.
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution or coupling reactions.
Alkylation with Chloroacetamide Derivatives
A solution of the pyrazolo[3,4-d]pyrimidine intermediate (10 mmol) in dimethylformamide (DMF) is treated with 2-chloro-N-(4-methoxyphenyl)acetamide (10 mmol) and potassium carbonate (15 mmol). The mixture is refluxed at 90–100°C for 3–5 hours, enabling nucleophilic displacement of the chlorine atom. Post-reaction cooling and filtration yield the crude product, which is purified via recrystallization from ethanol (yield: 65–78%).
Reaction Optimization Insights:
Coupling via Carbodiimide Chemistry
In cases where alkylation fails, carbodiimide-mediated coupling is employed. The pyrazolo[3,4-d]pyrimidine-5-amine derivative is reacted with 2-(4-methoxyphenyl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 60–70% yields but requires rigorous exclusion of moisture.
Purification and Characterization
Recrystallization Techniques
Crude product is dissolved in hot ethanol (95%) and filtered to remove insoluble by-products. Slow cooling to 4°C induces crystallization, yielding needle-like crystals with >98% purity. Alternative solvents like acetonitrile or toluene are less effective due to reduced solubility of the acetamide side chain.
Chromatographic Methods
For high-purity applications (e.g., pharmaceutical testing), silica gel column chromatography with ethyl acetate/hexane (3:7) eluent resolves residual hydrazine derivatives and unreacted starting materials.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. Key adjustments include:
Waste Management
Phosphate-rich by-products from cyclization steps require neutralization with calcium hydroxide before disposal, adhering to environmental regulations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation (DMF/K₂CO₃) | 78 | 98 | High | Moderate |
| Carbodiimide Coupling | 70 | 95 | Low | High |
| Continuous Flow | 82 | 99 | Very High | Low |
The alkylation route balances yield and scalability, making it the preferred laboratory-scale method. Industrial settings prioritize continuous flow synthesis for throughput and consistency.
Challenges and Mitigation Strategies
By-Product Formation
Side reactions during alkylation generate N-alkylated impurities (5–10%). These are minimized by:
Stability of Intermediates
The pyrazolo[3,4-d]pyrimidin-4-one intermediate is hygroscopic, requiring storage under nitrogen at −20°C.
Recent Advances in Catalysis
Recent studies demonstrate that palladium-catalyzed C–N coupling achieves 85% yield under mild conditions (80°C, 12 hours) . This method remains experimental but shows promise for reducing energy consumption.
Q & A
Q. What are the common synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, starting with cyclization of pyrazole precursors followed by coupling with substituted acetamides. For example, α-chloroacetamides or arylpiperazine derivatives are reacted under reflux in solvents like ethanol or dimethylformamide (DMF), with catalysts such as triethylamine to enhance yield . Temperature control (70–100°C) and solvent polarity are critical for minimizing side reactions. Post-synthesis purification employs column chromatography or recrystallization.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation for docking studies, though limited to crystalline derivatives .
Q. What functional groups influence the compound’s reactivity in oxidation or substitution reactions?
- Methodological Answer : The pyrazolo[3,4-d]pyrimidine core’s electron-rich nitrogen atoms and the 4-oxo group facilitate nucleophilic substitution. The 3,4-dimethylphenyl and 4-methoxyphenyl substituents modulate steric hindrance and electronic effects, impacting reaction rates. For example, methoxy groups can direct electrophilic aromatic substitution, while methyl groups may hinder access to reactive sites .
Advanced Research Questions
Q. How can contradictory binding affinity data across enzyme inhibition assays be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or target conformational states. To resolve:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics under physiological buffer conditions .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate specific vs. nonspecific binding .
- Mutagenesis Studies : Identify key residues in the target’s active site affecting affinity .
Q. What strategies improve selectivity for kinase targets while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with trifluoromethoxy) to enhance hydrophobic interactions or hydrogen bonding .
- Molecular Docking Simulations : Use tools like AutoDock Vina to predict binding modes and guide substituent placement .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Q. How can synthetic byproducts or degradation products be characterized during stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze via LC-MS/MS to identify degradation pathways .
- Stability-Indicating Methods : Develop HPLC gradients that resolve parent compound from impurities (e.g., oxidized or hydrolyzed products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
